![molecular formula C8Cl6O2 B14496833 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one CAS No. 64230-36-0](/img/structure/B14496833.png)
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is a chlorinated heterocyclic compound It features a cyclopentane ring fused to a pyran ring, with six chlorine atoms attached to the structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one typically involves the cycloaddition of chlorinated precursors. One common method is the (3+2) cycloaddition between 2-pyrones and vinyl cyclopropanes under specific conditions . The reaction is catalyzed by palladium(0) with a phosphine ligand in an anhydrous solvent such as tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
作用機序
The mechanism of action of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with fewer chlorine atoms.
2,3-Dihydro-4H-pyran: Another pyran derivative with a different substitution pattern.
Uniqueness
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is unique due to its high degree of chlorination and fused ring structure
特性
CAS番号 |
64230-36-0 |
|---|---|
分子式 |
C8Cl6O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
2,2,3,4,6,7-hexachlorocyclopenta[b]pyran-5-one |
InChI |
InChI=1S/C8Cl6O2/c9-2-1-5(15)3(10)4(11)6(1)16-8(13,14)7(2)12 |
InChIキー |
UECVIRLMXUVALV-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C1=O)Cl)Cl)OC(C(=C2Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
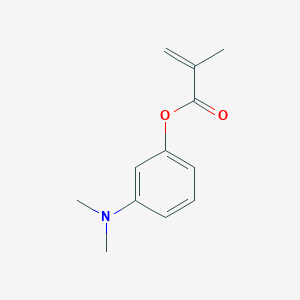
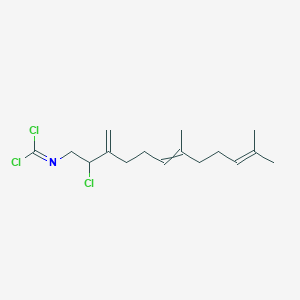
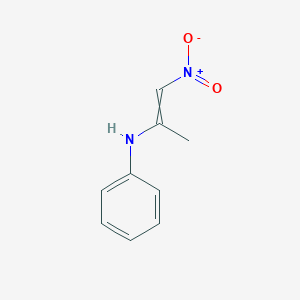

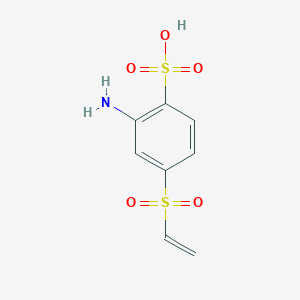
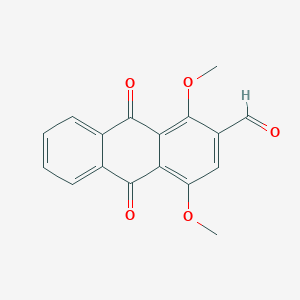

![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
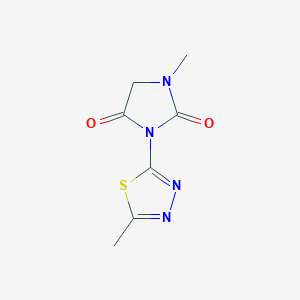
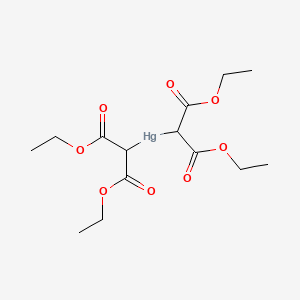
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

